molecular formula C14H12N2O2 B15182015 3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 89970-15-0

3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B15182015
CAS No.: 89970-15-0
M. Wt: 240.26 g/mol
InChI Key: FFVPIGWAMQRRPV-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor.

    Oxazine Ring Formation: Cyclization reactions to form the oxazine ring.

    Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Scientific Research Applications

3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido-oxazines: Other compounds with similar core structures.

    Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.

Uniqueness

3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine may be unique in its specific combination of the pyrido-oxazine core with the benzoyl group, potentially leading to distinct biological activities or chemical properties.

Properties

CAS No.

89970-15-0

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl(phenyl)methanone

InChI

InChI=1S/C14H12N2O2/c17-14(11-5-2-1-3-6-11)16-9-10-18-12-7-4-8-15-13(12)16/h1-8H,9-10H2

InChI Key

FFVPIGWAMQRRPV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1C(=O)C3=CC=CC=C3)N=CC=C2

Origin of Product

United States

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